molecular formula C16H17N B6276923 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 71718-77-9

2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B6276923
CAS No.: 71718-77-9
M. Wt: 223.3
InChI Key:
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Description

2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted benzazepines, ketones, alcohols, and fully saturated analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist for arginine vasopressin receptors, which play a role in regulating water balance and blood pressure . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrochloride

Uniqueness

2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific structural features and biological activities. Unlike its analogs, it has shown promising results as an arginine vasopressin receptor antagonist, making it a potential candidate for developing new therapeutic agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reduction of a ketone intermediate followed by cyclization to form the final product.", "Starting Materials": [ "Benzaldehyde", "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and cyclohexanone in the presence of ammonium acetate to form 2-phenylcyclohexanone.", "Step 2: Reduction of 2-phenylcyclohexanone using sodium borohydride in ethanol to form 2-phenylcyclohexanol.", "Step 3: Cyclization of 2-phenylcyclohexanol in the presence of acetic acid to form 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine." ] }

CAS No.

71718-77-9

Molecular Formula

C16H17N

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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